molecular formula C7H9N5O B1277300 2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 879034-73-8

2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B1277300
CAS No.: 879034-73-8
M. Wt: 179.18 g/mol
InChI Key: VFXLDXXGTGVXAX-UHFFFAOYSA-N
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Description

2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring

Biochemical Analysis

Biochemical Properties

2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect cell signaling pathways and cellular responses . Additionally, the compound interacts with proteins involved in DNA replication and repair, potentially leading to its use in cancer therapy .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells . Furthermore, it affects cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby altering the levels of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the compound can inhibit kinase activity by binding to the ATP-binding site, preventing the transfer of phosphate groups . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions result in changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, making it suitable for long-term studies . Long-term exposure to the compound has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic effects, such as tumor growth inhibition and reduced inflammation . At higher doses, toxic effects have been observed, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic use while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, the compound can inhibit enzymes involved in nucleotide synthesis, leading to reduced levels of nucleotides and affecting DNA replication and repair . Additionally, it can alter metabolic flux by modulating the activity of key enzymes, resulting in changes in metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound can be transported into the nucleus, where it interacts with nuclear proteins and affects gene expression . Additionally, its distribution within tissues can determine its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action . The subcellular distribution of the compound can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach involves the use of 2-aminopyridines and nitriles as starting materials, which undergo cyclization in the presence of catalysts like copper oxide-zinc oxide/alumina-titania (CuOx-ZnO/Al2O3-TiO2) .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of heterogeneous catalysts, such as Schiff base zinc complexes supported on magnetite nanoparticles, has been explored to enhance the efficiency and yield of the reaction . These catalysts offer advantages such as ease of separation and reuse, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidative cyclization of N-(2-pyridyl)amidines to form the triazolopyrimidine skeleton is a key reaction . Additionally, the compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazolopyrimidine ring.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include oxidizers like NaOCl, Pb(OAc)4, and MnO2, as well as catalysts such as CuBr/1,10-phenanthroline and Schiff base zinc complexes . Reaction conditions typically involve moderate temperatures and solvent-free environments to optimize yield and efficiency.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidative cyclization can yield various substituted triazolopyrimidines, while nucleophilic substitution can introduce different functional groups onto the triazolopyrimidine ring .

Comparison with Similar Compounds

2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can be compared with other triazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-5,6-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-3-4(2)9-7-10-6(8)11-12(7)5(3)13/h1-2H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXLDXXGTGVXAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N=C(NN2C1=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398302
Record name STK222263
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879034-73-8
Record name STK222263
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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